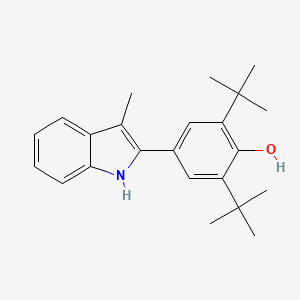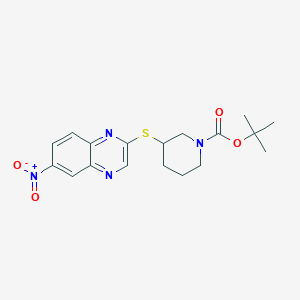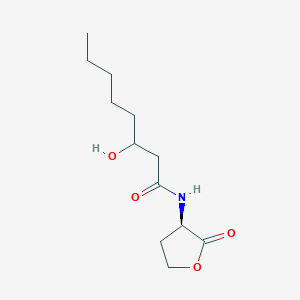![molecular formula C19H23BF2N2O4S B14130740 N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide is a complex organic compound that features a combination of boron, fluorine, and sulfonamide groups
Preparation Methods
The synthesis of N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide typically involves a sequence of reactions. The key steps include:
Miyaura Borylation: This reaction introduces the boron-containing group into the molecule. It involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Sulfonylation: This step introduces the sulfonamide group. It involves the reaction of the intermediate product from the borylation step with a sulfonyl chloride in the presence of a base.
The reaction conditions for these steps typically include the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine. The reactions are usually carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The boron-containing group can be oxidized to form boronic acids or boronate esters.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boron group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The boron group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a potent inhibitor of enzymes. The sulfonamide group can interact with enzyme active sites, further enhancing its inhibitory effects. The compound’s overall structure allows it to fit into specific binding pockets, disrupting normal enzyme function .
Comparison with Similar Compounds
Similar compounds to N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide include:
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound also features boron and sulfonamide groups but has different substituents on the pyridine ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the sulfonamide group but shares the boron and fluorine-containing pyridine structure.
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: This compound features a pyrazole ring instead of a pyridine ring but retains the boron group .
These compounds highlight the versatility of boron-containing molecules in various chemical and biological applications.
Properties
Molecular Formula |
C19H23BF2N2O4S |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C19H23BF2N2O4S/c1-6-15-16(24-29(25,26)17-8-7-13(21)10-14(17)22)9-12(11-23-15)20-27-18(2,3)19(4,5)28-20/h7-11,24H,6H2,1-5H3 |
InChI Key |
MRFAFOVFACVXSP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)CC)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


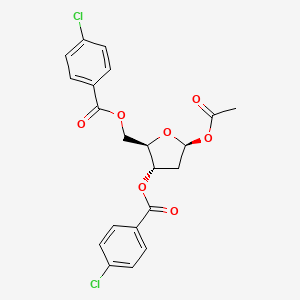
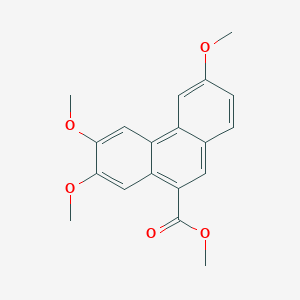
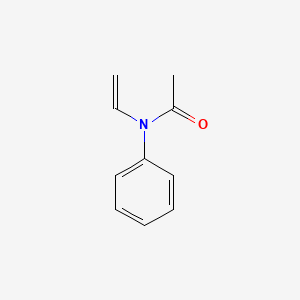
![1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)


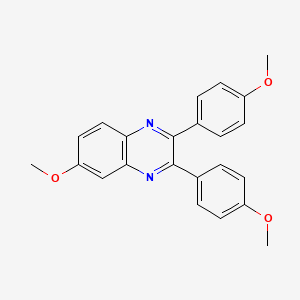
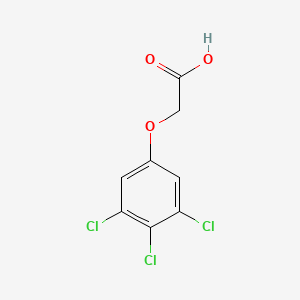
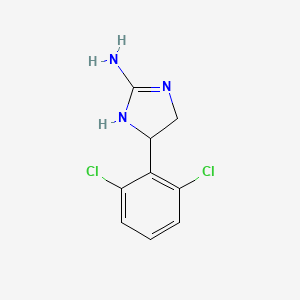
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)

